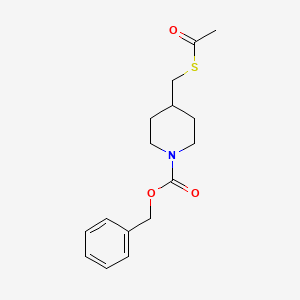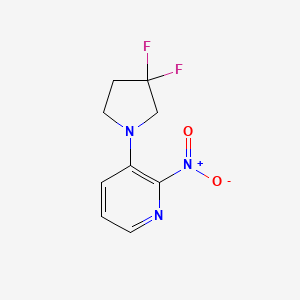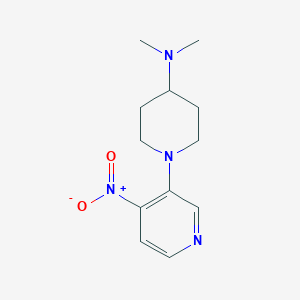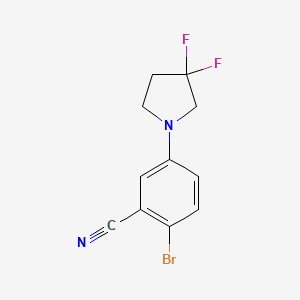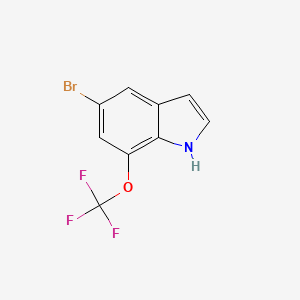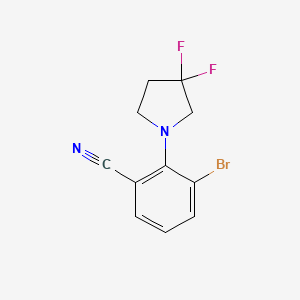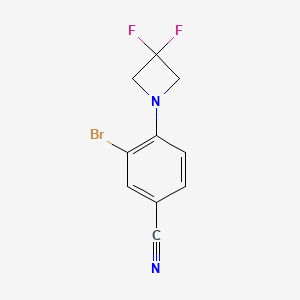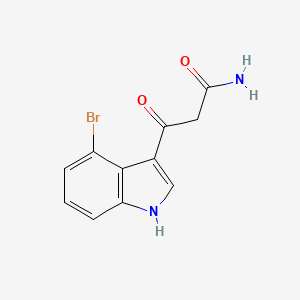![molecular formula C23H21BrClN3O B1407591 1-[5-Bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 1417569-80-2](/img/structure/B1407591.png)
1-[5-Bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Overview
Description
1-[5-Bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a useful research compound. Its molecular formula is C23H21BrClN3O and its molecular weight is 470.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
A class of compounds closely related to the given chemical, namely 2-(pyrimidin-2-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives, has been synthesized and tested for antileishmanial activity. One compound in particular exhibited significant activity against Leishmania donovani, outperforming reference drugs like sodium stilbogluconate and pentamidine (Kumar et al., 2010).
Antioxidant and Cytotoxic Properties
Certain 6-methoxytetrahydro-β-carboline derivatives, structurally similar to the chemical , have been prepared and evaluated for their in vitro antioxidant and cytotoxic properties. These derivatives showed moderate antioxidant properties and were found to be safer compared to other known cytotoxic agents on certain non-tumorous cell lines (Goh et al., 2015).
Neurotoxin Oxidation Study
Research involving closely related N-methylated beta-carbolines, which are analogues of a known neurotoxin MPTP involved in Parkinson's disease, revealed that these compounds were efficiently hydroxylated by CYP2D6 to hydroxy-beta-carbolines, suggesting that CYP2D6 plays a role in the metabolic outcome of these neuroactive compounds (Herraiz et al., 2006).
Hydroxyl Radical Scavenging Activity
β-Carbolines, a group to which the specified chemical belongs, have been reported to exhibit activity as hydroxyl radical (OH) scavengers. They were compared to indole melatonin, known for its effective hydroxyl radical scavenging and antioxidant properties (Herraiz & Galisteo, 2015).
Antimalarial Activity
Related compounds, 2-[3-(7-Chloro-quinolin-4-ylamino)-alkyl]-1-(substituted phenyl)-2,3,4,9-tetrahydro-1H-beta-carbolines, were synthesized and showed significant in vitro antimalarial activity, with some compounds being more active than chloroquine (Gupta et al., 2008).
properties
IUPAC Name |
1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O.ClH/c24-15-8-9-21(28-14-16-5-3-4-11-25-16)19(13-15)22-23-18(10-12-26-22)17-6-1-2-7-20(17)27-23;/h1-9,11,13,22,26-27H,10,12,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBADZVXVGNDJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=N5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Pent-1-yn-3-yloxy)phenyl]methanol](/img/structure/B1407508.png)
